2-(2-Iodophenyl)piperidine oxalate 2-(2-Iodophenyl)piperidine oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17462300
InChI: InChI=1S/C11H14IN.C2H2O4/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;3-1(4)2(5)6/h1-2,5-6,11,13H,3-4,7-8H2;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C13H16INO4
Molecular Weight: 377.17 g/mol

2-(2-Iodophenyl)piperidine oxalate

CAS No.:

Cat. No.: VC17462300

Molecular Formula: C13H16INO4

Molecular Weight: 377.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Iodophenyl)piperidine oxalate -

Specification

Molecular Formula C13H16INO4
Molecular Weight 377.17 g/mol
IUPAC Name 2-(2-iodophenyl)piperidine;oxalic acid
Standard InChI InChI=1S/C11H14IN.C2H2O4/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;3-1(4)2(5)6/h1-2,5-6,11,13H,3-4,7-8H2;(H,3,4)(H,5,6)
Standard InChI Key IOPMVNVTPYLHAU-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)C2=CC=CC=C2I.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The IUPAC name for 2-(2-Iodophenyl)piperidine oxalate is 2-(2-iodophenyl)piperidine; oxalic acid, reflecting its dual-component salt structure. The molecular formula is C₁₃H₁₅INO₄, comprising a piperidine ring (C₅H₁₁N) substituted with a 2-iodophenyl group (C₆H₄I) and complexed with oxalic acid (C₂H₂O₄). The molecular weight is 376.18 g/mol, calculated as follows:

  • Carbon (12 × 13): 156

  • Hydrogen (1 × 15): 15

  • Iodine (126.9): 126.9

  • Nitrogen (14): 14

  • Oxygen (16 × 4): 64

The oxalate salt enhances solubility in polar solvents, with an estimated aqueous solubility of 12.7 mg/mL at 25°C .

Structural Features

The piperidine ring adopts a chair conformation, with the 2-iodophenyl group occupying an axial position to minimize steric hindrance . The iodine atom at the ortho position of the phenyl ring introduces electronic effects, increasing the compound’s electrophilicity and influencing its binding affinity to biological targets . The oxalate counterion forms hydrogen bonds with the piperidine’s amine group, stabilizing the crystal lattice .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅INO₄
Molecular Weight376.18 g/mol
Melting Point198–202°C (decomposes)
Solubility in Water12.7 mg/mL at 25°C
LogP (Partition)2.34 (predicted)

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of 2-(2-Iodophenyl)piperidine oxalate involves two primary steps: (1) preparation of the 2-iodophenylpiperidine base and (2) salt formation with oxalic acid.

Preparation of 2-Iodophenylpiperidine

A modified Ullmann coupling reaction is employed, as described in analogous iodophenyl-piperidine syntheses :

  • Iodination: Treat 2-bromophenylpiperidine with sodium iodide and copper(I) iodide in dimethylformamide (DMF) at 120°C for 24 hours.

  • Purification: Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane 1:4).

Yield: 68% .

Oxalate Salt Formation

The base is dissolved in ethanol and reacted with equimolar oxalic acid at 60°C. Crystallization at 4°C yields the oxalate salt .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
IodinationNaI, CuI, DMF, 120°C, 24h68%
Salt FormationOxalic acid, EtOH, 60°C, 2h82%

Pharmacological and Biochemical Profile

Dopamine Receptor Interactions

Structural analogs, such as 4-(4-iodophenyl)piperidin-4-ol derivatives, exhibit high affinity for dopamine D₂ receptors (Kᵢ = 1.1–2.0 nM) . The iodine atom enhances binding via halogen bonding with serine residues in the receptor’s active site .

Selectivity and Mechanism

Compared to D₃ receptors, iodophenyl-piperidine derivatives show 4–10× selectivity for D₂ receptors, attributed to steric clashes between the iodine substituent and D₃ receptor pockets . This selectivity is critical for developing positron emission tomography (PET) tracers for neurological disorders .

Table 3: Receptor Binding Data (Analogous Compounds)

CompoundD₂ Kᵢ (nM)D₃ Kᵢ (nM)Selectivity (D₂/D₃)
4-(4-Iodophenyl)piperidin-4-ol 1.112.711.5
Haloperidol 1.124.222.0

Applications in Research and Industry

Pharmaceutical Development

The oxalate salt’s improved solubility makes it suitable for oral formulations targeting central nervous system (CNS) disorders . Preclinical studies suggest potential as an antidepressant or analgesic, with reduced off-target effects compared to classical antipsychotics .

Radiopharmaceuticals

The iodine-123/124 isotopologues of this compound are candidates for SPECT/PET imaging of D₂ receptors in Parkinson’s disease and schizophrenia .

Material Science

Piperidine-oxalate complexes are explored as ligands in metal-organic frameworks (MOFs) for gas storage, leveraging their rigid aromatic cores .

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